CAS number for 3-(Pyridin-4-yl)cyclobutan-1-amine
CAS number for 3-(Pyridin-4-yl)cyclobutan-1-amine
Whitepaper: The Strategic Utility of 3-(Pyridin-4-yl)cyclobutan-1-amine in Rational Drug Design
Executive Summary
For modern drug development professionals, escaping the "flatland" of
This technical guide provides an in-depth analysis of this specific scaffold, detailing its physicochemical profile, structural rationale, and a self-validating experimental protocol for its synthesis and functionalization.
Structural Rationale & Bioisosterism
As a Senior Application Scientist, I frequently utilize 3-(Pyridin-4-yl)cyclobutan-1-amine as a core scaffold when optimizing kinase inhibitors or CNS-active agents. The molecule is composed of three synergistic motifs:
-
The Cyclobutane Core: The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol[3]. To relieve torsional strain, it adopts a puckered conformation rather than a planar one, with C-C bond lengths extended to roughly 1.56 Å[3]. This unique 3D architecture allows it to serve as a superior bioisostere for para-substituted phenyl rings, disrupting crystal packing to improve aqueous solubility while maintaining a rigid vector for substituent projection[2].
-
The Pyridin-4-yl Motif: The nitrogen atom in the pyridine ring is a classic hydrogen-bond acceptor. In oncology and immunology targets, this moiety is frequently deployed to engage the backbone amides of a kinase hinge region.
-
The Primary Amine: Positioned across the cyclobutane ring, the primary amine serves as a versatile synthetic handle. It is primed for amide coupling, urea formation, or reductive alkylation, allowing rapid exploration of the solvent-exposed channel of a target protein.
Quantitative Physicochemical Profiling
The following table summarizes the foundational data for 3-(Pyridin-4-yl)cyclobutan-1-amine, comparing its structural metrics against traditional planar equivalents.
| Property | Value | Pharmacological Relevance |
| CAS Number | 1519459-73-4 | Unique identifier for procurement and database indexing[1]. |
| Molecular Formula | Establishes the baseline atomic composition[1]. | |
| Molecular Weight | 148.20 g/mol | Low MW allows significant downstream functionalization while maintaining high Ligand Efficiency (LE)[1]. |
| SMILES | NC1CC(c2ccncc2)C1 | Structural representation utilized for computational docking and QSAR modeling[1]. |
| 0.44 (4 out of 9 carbons) | Enhances 3D character; higher | |
| Ring Strain Energy | ~26.3 kcal/mol | Drives the puckered conformation, pre-organizing the molecule to reduce the entropic penalty upon target binding[3]. |
Experimental Methodology: Self-Validating Protocol for Reductive Amination
When synthesizing derivatives of this scaffold or generating the primary amine from its ketone precursor (3-(pyridin-4-yl)cyclobutan-1-one), controlling chemoselectivity and stereochemistry is paramount. The following protocol outlines a robust reductive amination workflow.
Step-by-Step Protocol
Step 1: Imine Formation
-
Procedure: To a flame-dried round-bottom flask, add 3-(pyridin-4-yl)cyclobutan-1-one (1.0 equiv) and anhydrous methanol (0.2 M). Add ammonium acetate (
, 10.0 equiv). Stir the mixture at 25 °C for 2 hours. -
Causality: The synthesis of primary amines is notoriously prone to over-alkylation (yielding secondary/tertiary amines). We employ a massive excess of
to drive the equilibrium entirely toward the primary iminium ion. Furthermore, the acetate anion acts as a mild buffer, maintaining the reaction pH around 6—a critical prerequisite for the subsequent reduction step.
Step 2: Hydride Reduction
-
Procedure: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (
, 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. -
Causality:
is specifically selected over standard sodium borohydride ( ). The electron-withdrawing cyano group attenuates the nucleophilicity of the hydride. At pH 6, it selectively reduces the highly electrophilic protonated iminium ion without reducing the unreacted ketone, completely suppressing the formation of the cyclobutanol byproduct.
Step 3: Quenching & Extraction
-
Procedure: Quench the reaction with 1M NaOH until the aqueous layer reaches pH > 10. Extract with ethyl acetate (
). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Causality: The highly basic quench ensures that both the newly formed primary amine and the pyridine nitrogen are fully deprotonated (free-based). This eliminates water solubility driven by salt formation, maximizing the partition coefficient into the organic layer during extraction.
Step 4: Purification & Stereoisomer Separation
-
Procedure: Purify the crude residue via reverse-phase preparative HPLC to separate the cis and trans diastereomers.
-
Causality: The puckered cyclobutane ring forces the bulky pyridine and amine groups into pseudo-equatorial or pseudo-axial positions. Hydride attack from the less hindered face yields a mixture of the cis isomer (thermodynamically favored) and trans isomer (kinetically accessible). Because they possess distinct dipole moments, they achieve baseline resolution on C18 stationary phases.
Visualizations
Figure 1: Synthetic workflow and stereochemical divergence in the reductive amination protocol.
Figure 2: Pharmacological targeting logic and structural functionalization of the scaffold.
References
1.[4] 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride | C9H13ClN2 | CID 139024035 - PubChem, National Institutes of Health (NIH). Available at: 2.[1] 1519459-73-4_3-(Pyridin-4-yl)cyclobutan-1-amine - CAS号查询, ChemSrc. Available at: 3.[2] The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings, BenchChem. Available at: 4.[3] The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols, BenchChem. Available at:
Sources
- 1. 1519459-73-4_3-(Pyridin-4-yl)cyclobutan-1-amineCAS号:1519459-73-4_3-(Pyridin-4-yl)cyclobutan-1-amine【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(Pyridin-4-yl)cyclobutan-1-amine hydrochloride | C9H13ClN2 | CID 139024035 - PubChem [pubchem.ncbi.nlm.nih.gov]
